molecular formula C11H13N3O2S B2640291 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1207011-14-0

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2640291
CAS No.: 1207011-14-0
M. Wt: 251.3
InChI Key: HCXTYRYGPXIYPJ-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a methoxy group, a methyl group, and a thiophen-3-ylmethyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrazole ring with thiophen-3-ylmethyl chloride in the presence of a base like sodium hydride.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Potential applications in the development of anti-inflammatory, analgesic, or antimicrobial agents.

Industry:

  • Could be used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and thiophen-3-ylmethyl groups could influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: Lacks the thiophen-3-ylmethyl group.

    1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group.

    3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness:

  • The combination of the methoxy, methyl, and thiophen-3-ylmethyl groups in 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide provides a unique structural framework that can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-6-9(11(13-14)16-2)10(15)12-5-8-3-4-17-7-8/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTYRYGPXIYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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